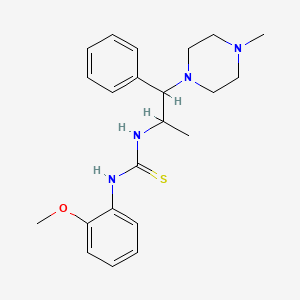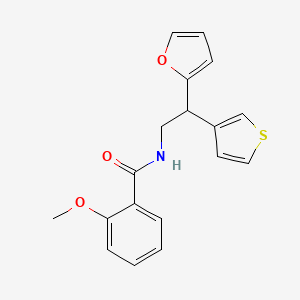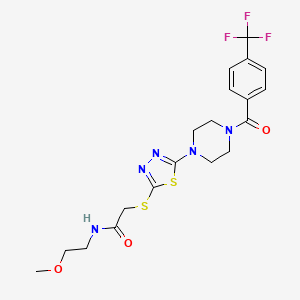
1-(2-Methoxyphenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methoxyphenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea, commonly known as ML239, is a chemical compound that has gained significant attention in scientific research for its potential use in the treatment of various diseases.
作用机制
The mechanism of action of ML239 is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors that are involved in the development and progression of various diseases. For example, ML239 has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression and have been implicated in cancer and neurodegenerative diseases. ML239 has also been shown to bind to the dopamine D2 receptor, which is involved in the regulation of dopamine neurotransmission and has been implicated in Parkinson's disease.
Biochemical and Physiological Effects:
ML239 has been shown to have several biochemical and physiological effects in various disease models. In cancer models, ML239 has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In Alzheimer's disease models, ML239 has been shown to reduce the production of amyloid-beta peptides and improve cognitive function. In Parkinson's disease models, ML239 has been shown to protect dopaminergic neurons from oxidative stress-induced damage and improve motor function.
实验室实验的优点和局限性
One of the advantages of ML239 is its broad-spectrum activity against various diseases, which makes it a promising candidate for the development of novel therapeutics. ML239 is also relatively easy to synthesize and purify, which makes it a convenient compound for laboratory experiments. However, one of the limitations of ML239 is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the mechanism of action of ML239 is not fully understood, which limits our ability to optimize its therapeutic potential.
未来方向
There are several future directions for the research and development of ML239. One direction is to further investigate the mechanism of action of ML239 and identify its molecular targets in various disease models. Another direction is to optimize the synthesis method of ML239 to improve its purity and yield. Additionally, future research could focus on developing more soluble analogs of ML239 that can be administered in vivo more effectively. Finally, the therapeutic potential of ML239 could be further explored in preclinical and clinical trials to determine its safety and efficacy in humans.
合成方法
The synthesis of ML239 involves the condensation of 2-methoxybenzoylisothiocyanate with 1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-amine. The resulting product is then purified by recrystallization to obtain ML239 in its pure form. This synthesis method has been reported in several scientific articles, and the purity and yield of ML239 can be optimized by modifying the reaction conditions.
科学研究应用
ML239 has been studied extensively for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, ML239 has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. In Alzheimer's disease research, ML239 has been shown to reduce the production of amyloid-beta peptides, which are believed to be a major contributor to the development of Alzheimer's disease. In Parkinson's disease research, ML239 has been shown to protect dopaminergic neurons from oxidative stress-induced damage.
属性
IUPAC Name |
1-(2-methoxyphenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4OS/c1-17(23-22(28)24-19-11-7-8-12-20(19)27-3)21(18-9-5-4-6-10-18)26-15-13-25(2)14-16-26/h4-12,17,21H,13-16H2,1-3H3,(H2,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHNHJCGFXWVRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)N2CCN(CC2)C)NC(=S)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-[[(E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2870544.png)




![N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclopent-3-ene-1-carboxamide](/img/structure/B2870554.png)
![[2-[(4-Methoxyphenyl)methylamino]-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2870555.png)
![8-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2870556.png)

![6-[5-(5-Chloropyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2870559.png)

![(7-ethyl-2-oxochromen-4-yl)methyl 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2870563.png)

![(3aS,4R,6aR)-tert-butyl 4-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B2870567.png)